ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate
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Overview
Description
Ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate is a complex organic compound that belongs to the class of imidazo[1,2-g]purines This compound is characterized by its unique structure, which includes multiple functional groups such as esters, ketones, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as preparative thin-layer chromatography (TLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and solvents like methanol or dichloromethane (CH₂Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Isoindole Derivatives: Similar in structure and used in various synthetic and therapeutic applications.
Uniqueness
Ethyl 3-{1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for a wide range of modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-5-30-16(27)11-12-24-19(28)17-18(23(4)21(24)29)22-20-25(13(2)14(3)26(17)20)15-9-7-6-8-10-15/h6-10H,5,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMMXOWJKAWPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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